molecular formula C7H6ClF3N2 B1333587 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine CAS No. 89810-01-5

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1333587
CAS No.: 89810-01-5
M. Wt: 210.58 g/mol
InChI Key: XWCGPHUZEGMFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6ClF3N2. It is a derivative of pyridine, characterized by the presence of chlorine, methyl, and trifluoromethyl groups attached to the pyridine ring.

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with hazard statements H317 and H319 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Future Directions

The compound is a key structural motif in active agrochemical and pharmaceutical ingredients . It is expected that many novel applications of this compound will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine typically involves the chlorination and methylation of pyridine derivatives. One common method starts with 3-methylpyridine, which undergoes chlorination to form 3-chloro-5-(trifluoromethyl)pyridine. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and methylation processes, often utilizing catalysts to enhance reaction efficiency. The reaction conditions, such as temperature and pressure, are carefully controlled to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chlorine and trifluoromethyl groups, which impart distinct chemical properties. The trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications .

Properties

IUPAC Name

3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClF3N2/c1-12-6-5(8)2-4(3-13-6)7(9,10)11/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWCGPHUZEGMFAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=N1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00368758
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89810-01-5
Record name 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00368758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.